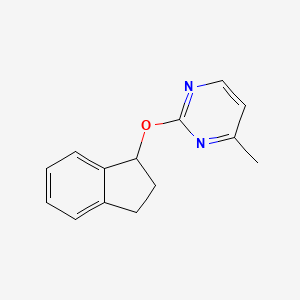
2-(2,3-dihydro-1H-inden-1-yloxy)-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,3-dihydro-1H-inden-1-yloxy)-4-methylpyrimidine” is a complex organic compound. It likely contains an indene and pyrimidine component, both of which are common structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the indene and pyrimidine components. Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, (2,3-dihydro-1H-inden-1-yl)methanamine, a compound with a similar indene component, is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Pharmacology: Potential Therapeutic Applications
This compound has shown promise in pharmacological research due to its structural similarity to indole and indene derivatives, which are prevalent in many pharmacologically active molecules. For instance, indene derivatives have been studied for their potential as antibacterial and antifungal agents . The compound’s unique structure could be exploited to develop new medications with improved efficacy and reduced side effects.
Organic Synthesis: Intermediate for Complex Molecules
In organic synthesis, “2-(2,3-dihydro-1H-inden-1-yloxy)-4-methylpyrimidine” could serve as an intermediate for the synthesis of complex molecules. Its indene moiety is a versatile precursor in the synthesis of various bioactive compounds , including those with potential hallucinogenic properties and as dopamine receptor agonists .
Medicinal Chemistry: Drug Design and Discovery
The compound’s role in medicinal chemistry is significant due to its potential interaction with biological targets. For example, indene derivatives have been identified as promising structures interacting with RCAR/PYR/PYL receptor proteins , which are important in plant stress responses . This suggests potential applications in designing drugs that modulate these receptors in humans.
Biochemistry Research: Enzyme Inhibition Studies
In biochemistry, this compound could be used to study enzyme inhibition, given the importance of indene derivatives in the development of enzyme inhibitors . Such studies could lead to the discovery of new treatments for diseases where enzyme regulation plays a crucial role .
Environmental Studies: Impact on Microbial Growth
Environmental studies could benefit from research into the compound’s effects on microbial growth. Its structural analogs have demonstrated antimicrobial properties , which could be useful in controlling harmful bacteria and fungi in various ecosystems .
Industrial Applications: Material Science and Nanotechnology
Lastly, in the field of material science and nanotechnology, the compound could be explored for creating new materials with unique properties, such as conductivity or luminescence . Its molecular structure may allow it to interact in novel ways with other materials, leading to innovative applications .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antibacterial and antifungal properties , suggesting that their targets might be certain proteins or enzymes in these microorganisms.
Mode of Action
Based on the antibacterial and antifungal properties of similar compounds , it can be hypothesized that this compound might interfere with the normal functioning of the target organisms, leading to their death or growth inhibition.
Biochemical Pathways
Given the antibacterial and antifungal properties of similar compounds , it can be inferred that this compound might disrupt essential biochemical pathways in the target organisms, leading to their death or growth inhibition.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are well absorbed and distributed in the body, metabolized to various extents, and excreted through the kidneys .
Result of Action
Based on the antibacterial and antifungal properties of similar compounds , it can be hypothesized that this compound might cause cell death or growth inhibition in the target organisms.
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yloxy)-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-8-9-15-14(16-10)17-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKQLZJJWQPEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-1-yloxy)-4-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

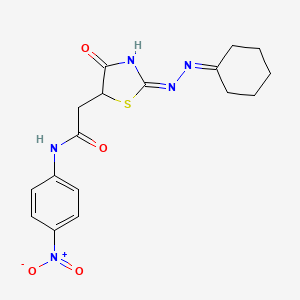
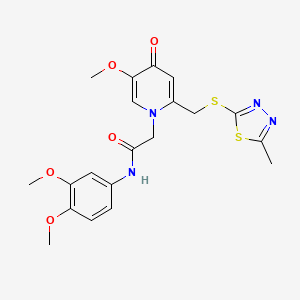
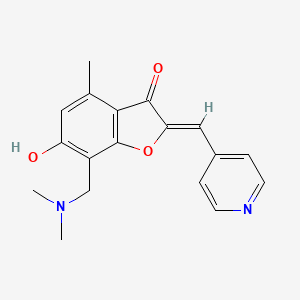
![2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2763174.png)
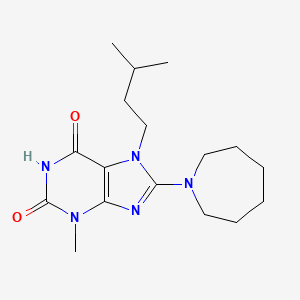
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2763176.png)


![2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2763184.png)

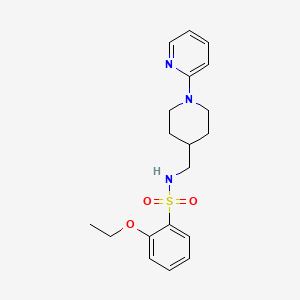
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2763190.png)
![Ethyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2763191.png)
